molecular formula C10H23NO3Si B15334954 Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B15334954
M. Wt: 233.38 g/mol
InChI Key: OIHAQZUILYXJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate: is a chemical compound with a unique structure that includes an amino group, a methyl ester, and a tert-butyldimethylsilyl-protected hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The amino group is introduced through standard amination reactions, and the methyl ester is formed via esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can form hydrogen bonds and ionic interactions with target molecules, while the methyl ester can participate in esterification and transesterification reactions .

Comparison with Similar Compounds

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Comparison: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in chemical reactions compared to other similar compounds . This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.

Properties

IUPAC Name

methyl 2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAQZUILYXJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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